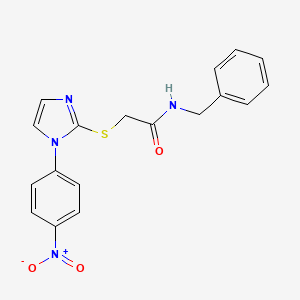

N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Systematic Nomenclature and Structural Features

N-Benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound with the molecular formula C₁₈H₁₆N₄O₃S and a molecular weight of 392.42 g/mol . Its systematic IUPAC name derives from three key structural components:

- N-Benzyl group : A benzyl substituent attached to the acetamide nitrogen.

- Thioacetamide backbone : A sulfur-containing acetamide moiety.

- 4-Nitroimidazole core : A 1H-imidazole ring substituted with a nitro group at the 4-position.

The compound’s structure features a planar imidazole ring (positions 1 and 3 occupied by nitrogen atoms) connected via a thioether linkage (-S-) to the acetamide group. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Imidazole ring | Aromatic heterocycle with N atoms at positions 1 and 3 |

| 4-Nitrophenyl group | Electron-withdrawing nitro group at para position on phenyl ring |

| Thioether linkage | Sulfur atom bridging imidazole and acetamide moieties |

| Acetamide functionality | Amide group with benzyl substitution on nitrogen |

Historical Context in Heterocyclic Chemistry

Imidazole derivatives have been synthesized since the mid-19th century, beginning with Heinrich Debus’s 1858 glyoxal-ammonia condensation method. The integration of thioacetamide groups into imidazole frameworks emerged later, driven by medicinal chemistry’s demand for bioactive hybrids. The specific combination of nitroaryl and thioacetamide motifs in this compound reflects advancements in:

- Multicomponent reactions : Leveraging methods like the Debus-Radziszewski synthesis to assemble imidazole cores.

- Functional group compatibility : Optimizing conditions for introducing sulfur and nitro groups without ring degradation.

This compound represents a modern iteration of imidazole chemistry, combining historical synthetic strategies with contemporary functionalization techniques.

Position Within Imidazole-Thioacetamide Hybrid Compounds

This compound belongs to a class of imidazole-thioacetamide hybrids , which are characterized by:

- Enhanced electronic profiles : The thioether group increases nucleophilicity, while the nitro group stabilizes charge distribution.

- Biological relevance : Similar hybrids exhibit enzyme inhibitory (e.g., PTP1B, carbonic anhydrase) and anticancer activities.

Table 2: Comparison with Related Hybrids

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| N-Cyclopentyl analog | Cyclopentyl substitution | PTP1B inhibition |

| N-Mesityl derivative | Bulky mesityl group | Antiproliferative effects |

| 4-Fluorobenzyl variant | Fluorine substitution | Enhanced metabolic stability |

The nitro group’s para orientation in this compound distinguishes it from ortho- or meta-substituted analogs, optimizing π-π stacking interactions in protein binding pockets.

Properties

IUPAC Name |

N-benzyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c23-17(20-12-14-4-2-1-3-5-14)13-26-18-19-10-11-21(18)15-6-8-16(9-7-15)22(24)25/h1-11H,12-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIARMFFYSIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives or nitroso compounds.

Reduction: Aniline derivatives.

Substitution: Various alkyl or aryl-substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

-

Antimicrobial Activity

- N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been investigated for its antimicrobial properties against various pathogens. Studies have shown that compounds containing imidazole rings exhibit significant antibacterial activity, making them candidates for developing new antibiotics.

-

Anticancer Properties

- Research indicates that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The imidazole moiety is known to interact with biological targets implicated in cancer progression, thus providing a basis for further exploration in oncology.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases.

-

Enzyme Inhibition

- The compound has been evaluated as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and microbial infections. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic applications.

| Property | Activity Level | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | High | |

| Anti-inflammatory | Moderate | |

| Enzyme Inhibition | Significant |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations.

Case Study 2: Antimicrobial Efficacy

In a comparative study against common bacterial strains, this compound exhibited notable antibacterial activity comparable to existing antibiotics. The mechanism was attributed to disruption of bacterial cell wall synthesis, suggesting potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components of pathogens. Additionally, the imidazole ring can interact with enzymes, inhibiting their activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound’s structural analogs differ in substituents on the imidazole ring, acetamide side chain, or aromatic moieties. Key comparisons include:

- Key Observations :

Physicochemical Properties

Biological Activity

N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

This compound contains a thioether linkage and an imidazole ring, which are key features contributing to its biological properties. The synthesis typically involves several steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and primary amines.

- Introduction of the Nitro Group : The nitro group is introduced via electrophilic aromatic substitution using 4-nitroaniline.

- Thioether Formation : The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. A study demonstrated that imidazole derivatives can inhibit bacterial cell wall synthesis, leading to growth inhibition in Gram-positive bacteria .

Antiparasitic Activity

This compound has been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Similar compounds have demonstrated significant activity against this parasite, suggesting potential therapeutic applications in treating parasitic infections .

Cytotoxicity and Cancer Research

The compound's structure suggests potential cytotoxic effects against cancer cells. In vitro studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines by activating apoptotic pathways . A case study involving a related compound reported a significant reduction in cell viability in breast cancer cell lines when treated with imidazole-based drugs .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic protocols for N-benzyl-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of aryl amines or aldehydes with imidazole precursors under reflux conditions (e.g., ethanol or glacial acetic acid as solvents).

- Step 2 : Thioether formation via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of potassium carbonate as a base .

- Step 3 : Purification via recrystallization (ethanol or acetone) and validation using TLC .

Key reagents include substituted imidazole thiols and chloroacetamide intermediates. Reaction times range from 2–6 hours at 60–80°C .

Q. Which analytical techniques are critical for characterizing this compound?

- IR Spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and carbon backbone .

- Elemental Analysis : Validates purity by matching experimental vs. calculated C, H, N, S percentages (e.g., <0.3% deviation) .

- Melting Point : Serves as a preliminary purity check (e.g., sharp melting range within 1–2°C) .

Q. How can researchers screen this compound for preliminary biological activity?

- In Silico Docking : Use software like AutoDock to predict binding affinity to target enzymes (e.g., α-glucosidase), with the 4-nitrophenyl group enhancing hydrophobic interactions .

- In Vitro Assays : Test enzyme inhibition (e.g., COX-1/2) at concentrations of 10–100 μM, using fluorometric or colorimetric readouts .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening : Compare bases like K₂CO₃ vs. NaH; K₂CO₃ in DMF improves thioether formation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. protic solvents (e.g., ethanol) .

- Temperature Control : Higher temperatures (80–100°C) reduce reaction time but may increase side products; monitor via TLC .

Q. What strategies are used to resolve contradictory spectral data?

- Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to confirm ambiguous signals (e.g., overlapping aromatic protons) .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH in acetamide) .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental vs. computed bond lengths/angles .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent Variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate bioactivity .

- Heterocycle Replacement : Substitute the imidazole core with triazoles or thiazoles to alter binding selectivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., thioacetamide linker) using 3D-QSAR models .

Q. What methodologies address poor aqueous solubility during bioassays?

Q. How are molecular docking studies designed for this compound?

Q. What degradation pathways should be monitored during stability studies?

Q. How can selectivity for biological targets be improved?

- Fragment-Based Design : Introduce steric hindrance (e.g., bulky substituents on benzyl group) to reduce off-target binding .

- Bioisosteric Replacement : Replace the thioacetamide linker with sulfonamide or carbamate groups to fine-tune interactions .

Data Contradiction Analysis

Case Study : Discrepancies in ¹³C NMR assignments for the imidazole ring carbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.